

# PF-06767832 versus other M1 ago-PAMs in vivo effects

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## Compound of Interest

Compound Name: PF-06767832

Cat. No.: B610010

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## An Objective Comparison of the In Vivo Effects of PF-06767832 and Other M1 Ago-PAMs

The M1 muscarinic acetylcholine receptor, a G-protein-coupled receptor, is a key target for therapeutic intervention in cognitive disorders like Alzheimer's disease and schizophrenia.[\[1\]](#)[\[2\]](#) Efforts to modulate this receptor have shifted from orthosteric agonists, which were plagued by a lack of selectivity, to allosteric modulators.[\[1\]](#)[\[3\]](#) Among these, positive allosteric modulators (PAMs) that also possess intrinsic agonist activity, termed "ago-PAMs," have been developed to enhance M1 receptor signaling.[\[1\]](#)

**PF-06767832** is a potent and selective M1 ago-PAM with good brain penetration and pharmacokinetic properties.[\[4\]](#)[\[5\]](#) While it has demonstrated efficacy in preclinical models of cognition and psychosis, its in vivo profile is marked by significant on-target cholinergic side effects.[\[4\]](#)[\[6\]](#)[\[7\]](#) This guide provides a comparative analysis of the in vivo effects of **PF-06767832** against other M1 ago-PAMs, focusing on the critical balance between therapeutic efficacy and adverse effect liability, supported by experimental data.

## Comparative In Vivo Pharmacology

A central theme in the development of M1 modulators is the distinction between pure PAMs and ago-PAMs. Ago-PAMs, such as **PF-06767832**, PF-06764427, and MK-7622, possess intrinsic agonist activity, meaning they can activate the M1 receptor directly, in addition to potentiating the effects of the endogenous ligand, acetylcholine.[\[1\]](#)[\[8\]](#) This dual action, however, is linked to a higher risk of over-activating the M1 receptor, leading to adverse effects.

[8] In contrast, PAMs with minimal or no agonist activity, such as VU0453595, appear to offer a wider therapeutic window.[8]

## Data Presentation

The following tables summarize the quantitative data comparing **PF-06767832** with other notable M1 ago-PAMs and PAMs.

Table 1: In Vivo Efficacy in Preclinical Models

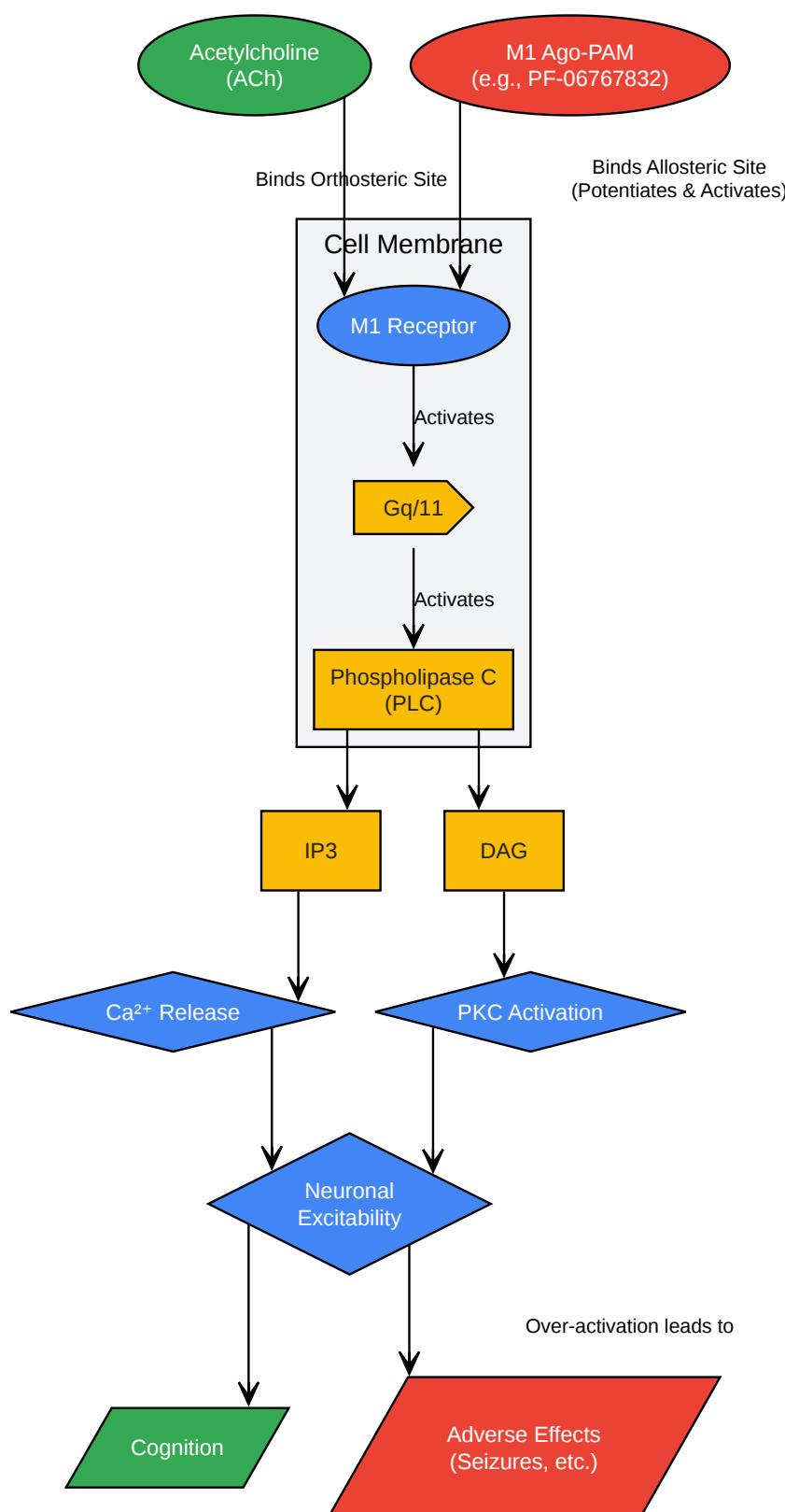
Compound	Model	Species	Dose	Efficacy	Citation
PF-06767832	Morris Water Maze (Scopolamine -induced deficit)	Rat	N/A	Reversed deficits	[6][7]
PF-06767832	Amphetamine -induced Prepulse Inhibition Deficit	Rat	1 mg/kg	Attenuated deficits	[5][6][7]
PF-06767832	Amphetamine -induced Hyperlocomotion	Rat	1 mg/kg	Reduced activity	[5]
MK-7622	Novel Object Recognition	Rat	N/A	Failed to improve performance	[8]
PF-06764427	Novel Object Recognition	Rat	N/A	Failed to improve performance	[8]
VU0453595	Novel Object Recognition	Rat	N/A	Robust efficacy	[8]
BQCA	Scopolamine-induced Memory Deficit	Rodent	N/A	Reversed deficits	[6]

Table 2: In Vivo Adverse Effect Profile

Compound	Adverse Effect	Species	Dose	Severity	Citation
PF-06767832	Convulsions, GI & Cardiovascul ar effects	Rat	N/A	Observed	[4][6][7]
PF-06764427	Behavioral Convulsions	Mouse	30 mg/kg, i.p.	Pronounced (Racine scale 5)	
MK-7622	Behavioral Convulsions	Mouse	N/A	Severe	[8]
BQCA	N/A	Rodent	N/A	No adverse cholinergic effects reported	
VU6004256	Behavioral Convulsions	Mouse	100 mg/kg, i.p.	No observable seizure activity	[3]
VU0453595	Behavioral Convulsions	Mouse	N/A	Not observed at efficacious doses	[8]

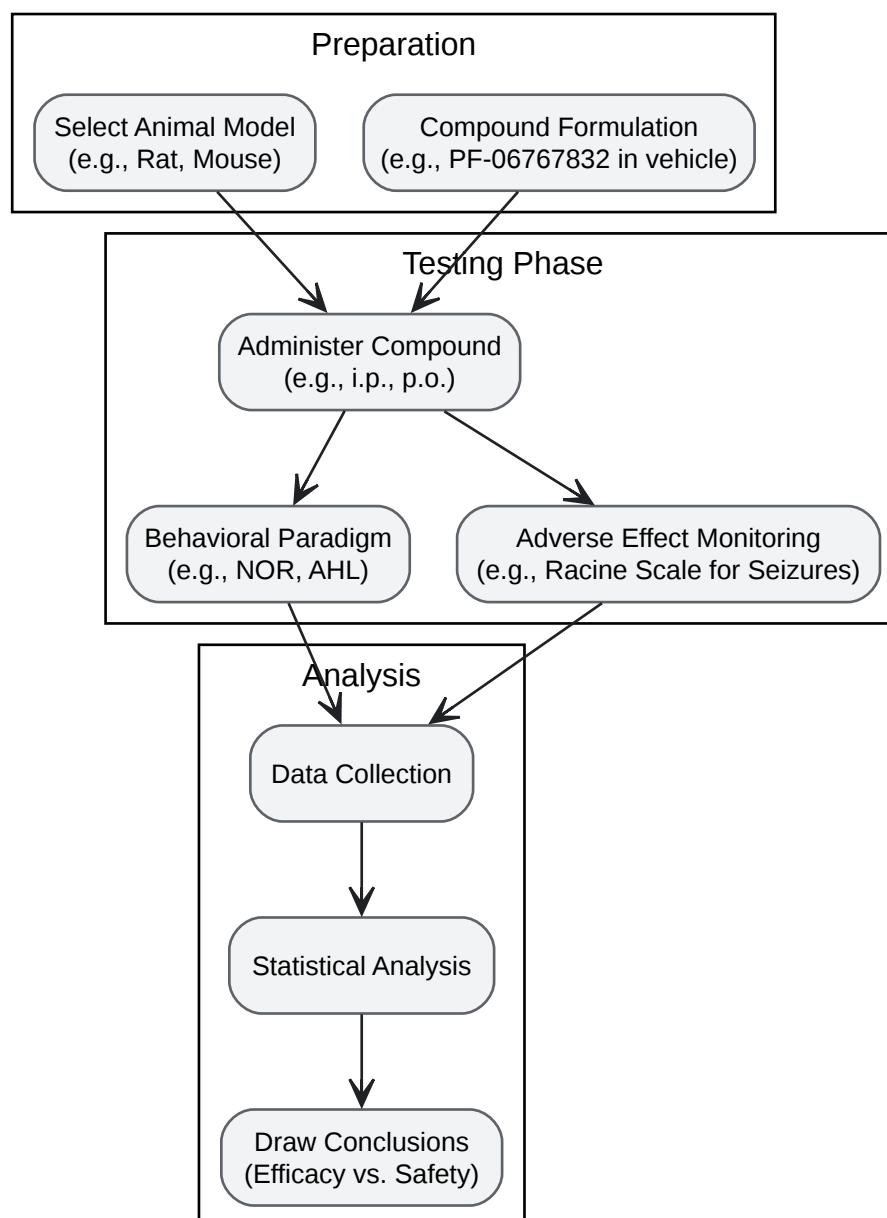
## Mandatory Visualizations

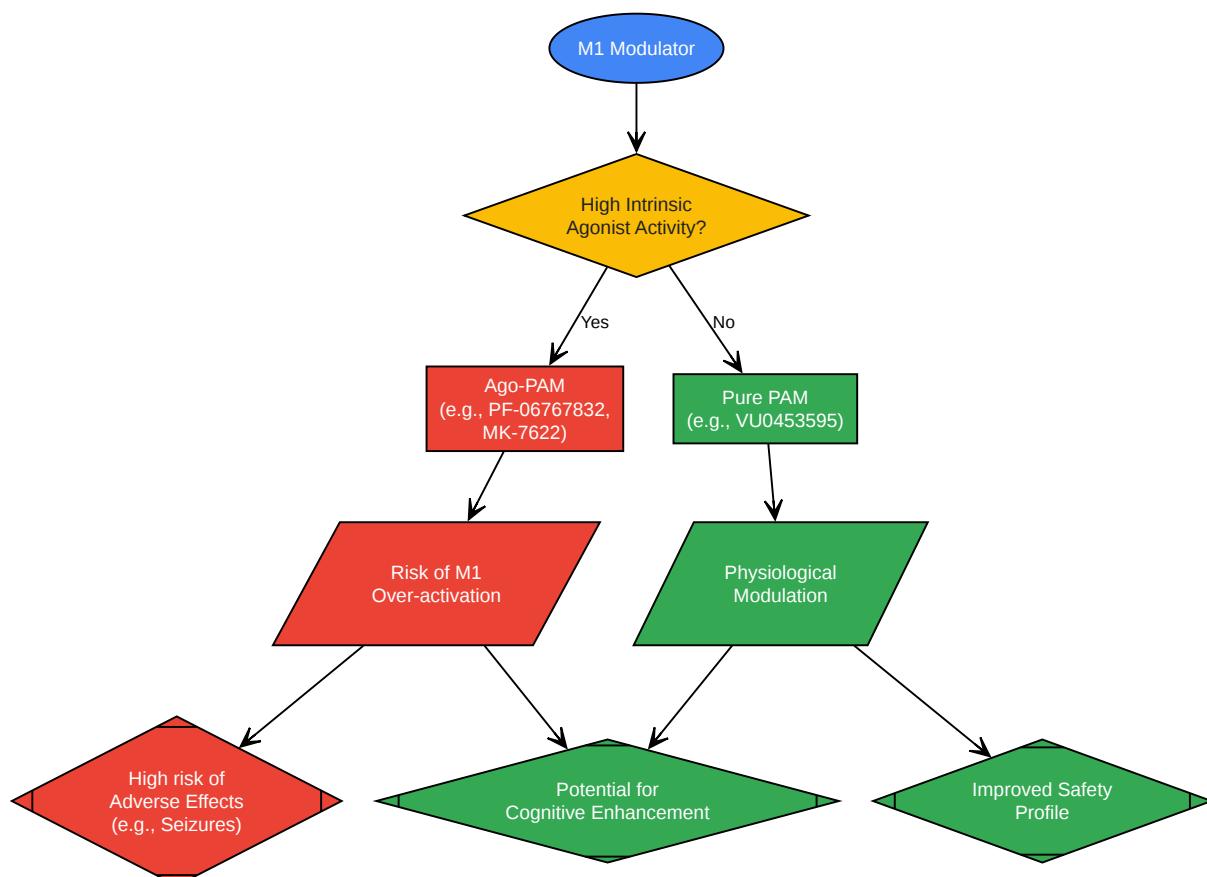
The following diagrams illustrate key concepts and workflows relevant to the study of M1 ago-PAMs.



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Caption: M1 receptor signaling pathway activated by acetylcholine and modulated by an ago-PAM.





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